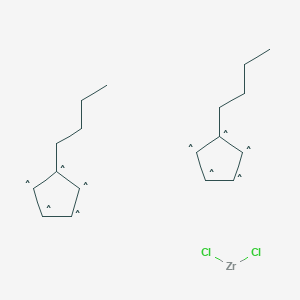

Dibutylzirconocene dichloride

CAS No.:

Cat. No.: VC16188222

Molecular Formula: C18H26Cl2Zr

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H26Cl2Zr |

|---|---|

| Molecular Weight | 404.5 g/mol |

| Standard InChI | InChI=1S/2C9H13.2ClH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q;;;;+2/p-2 |

| Standard InChI Key | KZUKCLOWAMFDDB-UHFFFAOYSA-L |

| Canonical SMILES | CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |

Introduction

Structural Characteristics and Molecular Composition

Dibutylzirconocene dichloride (C₁₈H₂₆Cl₂Zr) features a zirconium(IV) center coordinated to two n-butyl-substituted cyclopentadienyl (Cp) ligands and two chloride anions. The n-butyl groups enhance steric bulk and electron-donating effects compared to the parent zirconocene dichloride (C₁₀H₁₀Cl₂Zr), altering solubility and reactivity . X-ray crystallography of analogous compounds reveals a distorted tetrahedral geometry around the zirconium atom, with Cp ligands in a bent sandwich arrangement .

Table 1: Comparative Structural Properties of Zirconocene Derivatives

| Compound | Molecular Formula | Substituents | Melting Point (°C) | Stability in Air |

|---|---|---|---|---|

| Zirconocene dichloride | C₁₀H₁₀Cl₂Zr | None | 248–250 | Moderate |

| Dibutylzirconocene dichloride | C₁₈H₂₆Cl₂Zr | n-Butyl on Cp rings | 98.7–99.4 | High |

Synthesis and Preparation Methods

Dibutylzirconocene dichloride is synthesized via alkylation of zirconocene dichloride with butyllithium or Grignard reagents. This method ensures selective substitution of chloride ligands while retaining the Cp-Zr framework . Alternatively, transmetalation reactions between zirconocene hydrides and butyl halides offer a pathway to this compound, though yields are highly dependent on reaction conditions .

A notable thermal decomposition pathway involves γ-hydrogen abstraction from the butyl groups at room temperature, generating paramagnetic zirconium(III) intermediates such as butylzirconocene(III) and zirconocene(III) hydride . This reactivity underscores the compound’s propensity for radical-mediated transformations.

Reactivity and Decomposition Pathways

Thermal decomposition of dibutylzirconocene dichloride proceeds through a sequence of steps:

-

γ-H Abstraction: Initial cleavage of C–H bonds in the butyl chains forms crotylzirconocene(IV) hydride .

-

Dimerization: Crotyl intermediates undergo cyclization to form zirconacyclobutane and zirconacyclopentane derivatives .

-

Redox Processes: Paramagnetic zirconium(III) species emerge as byproducts, detectable via EPR spectroscopy .

These pathways highlight the compound’s dual role as both a precursor to reactive intermediates and a participant in C–C bond-forming reactions.

Comparative Analysis with Related Metallocenes

Dibutylzirconocene dichloride’s n-butyl substituents confer distinct advantages:

-

Enhanced Solubility: Improved solubility in nonpolar solvents compared to unsubstituted analogs .

-

Steric Modulation: Bulky butyl groups stabilize reactive intermediates, reducing unwanted side reactions .

-

Thermal Stability: Higher decomposition onset temperatures relative to benzyl-substituted derivatives .

In contrast, zirconocene dichloride (C₁₀H₁₀Cl₂Zr) exhibits greater oxophilicity, limiting its utility in oxygen-rich environments .

Future Perspectives and Research Directions

-

Catalyst Design: Tuning butyl substituents to optimize selectivity in asymmetric reductions.

-

Cross-Coupling Reactions: Leveraging zirconium intermediates for C–X bond formations.

-

Sustainable Chemistry: Developing recyclable zirconocene-based catalytic systems.

Dibutylzirconocene dichloride’s versatility positions it as a cornerstone for advancing organometallic catalysis, particularly in contexts demanding steric control and functional group tolerance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume